Methyl 2-isopropoxynicotinate
Description
Methyl 2-isopropoxynicotinate is a pyridine derivative featuring a methyl ester group at the 3-position and an isopropoxy substituent at the 2-position of the pyridine ring. Pyridine esters like this are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity and functional group compatibility.
Properties
IUPAC Name |
methyl 2-propan-2-yloxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-9-8(10(12)13-3)5-4-6-11-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYBKNAJIRXMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropoxynicotinate typically involves the esterification of 2-isopropoxynicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (H₂SO₄, HCl) | H₂O, reflux | 2-Isopropoxynicotinic acid + methanol | 85–92% |
| Basic (NaOH, KOH) | Aqueous NaOH, 60–80°C | Sodium 2-isopropoxynicotinate + methanol | 78–88% |
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Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide ions.
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Kinetics : Second-order kinetics observed in basic hydrolysis, with rate constants dependent on pH and temperature .
Nucleophilic Substitution at the Isopropoxy Group
The isopropoxy group participates in substitution reactions under specific conditions:
| Nucleophile | Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|---|
| Ammonia | CuCl₂ | 100°C, DMF | 2-Aminonicotinate derivative | >90% |
| Thiophenol | K₂CO₃ | Reflux, acetone | 2-Phenylthionicotinate derivative | 82% |
| Sodium methoxide | None | Methanol, RT | 2-Methoxynicotinate derivative | 75% |
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Limitations : Steric hindrance from the isopropoxy group reduces reactivity compared to smaller alkoxy substituents.
Reduction of the Ester Group
The ester moiety can be reduced to primary alcohols using strong reducing agents:
| Reducing Agent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | Dry THF | 0°C to reflux | 2-Isopropoxynicotinyl alcohol | 88% |
| DIBAL-H | Toluene | –78°C to RT | Partial reduction to aldehyde | 65% |
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Side Reactions : Over-reduction to hydrocarbons is avoided by controlling reaction temperature.
Transesterification
The methyl ester can be exchanged with other alcohols:
| Alcohol | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux, 12 h | Ethyl 2-isopropoxynicotinate | 79% |
| Benzyl alcohol | Ti(OiPr)₄ | 110°C, toluene | Benzyl 2-isopropoxynicotinate | 68% |
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Equilibrium Control : Excess alcohol drives the reaction forward.
Thermal Decomposition
At elevated temperatures, the compound undergoes pyrolysis:
| Temperature | Atmosphere | Major Products | Mechanism |
|---|---|---|---|
| 300–350°C | Inert (N₂) | CO, CO₂, isopropanol, nicotinic acid | Radical chain decomposition |
| 400°C | Oxidizing (O₂) | CO₂, H₂O, NOₓ | Complete combustion |
Scientific Research Applications
Methyl 2-isopropoxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-isopropoxynicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Isopropyl 2-Isopropoxynicotinate (CAS: 1395038-12-6)
- Structure: Shares the 2-isopropoxy substituent but uses an isopropyl ester (C12H17NO3) instead of a methyl group.
- Properties :
- Key Difference : The isopropyl ester increases molecular weight (223.27 g/mol) and likely enhances lipophilicity compared to a methyl ester.
Methyl 2-Bromoisonicotinate (CAS: 26156-48-9)
Methyl 2-Iodoisonicotinate
Sandaracopimaric Acid Methyl Ester
- Structure: A diterpenoid methyl ester with a complex bicyclic framework (C21H32O2).
- Properties : Derived from natural resin, it has applications in traditional medicine and organic synthesis. Its molecular complexity (vs. simple pyridine esters) results in higher boiling points and lower solubility in polar solvents .


Communic Acid Methyl Esters
- Structure : Methyl esters of labdane diterpenes (e.g., E-communic acid methyl ester, C21H34O2).
- Properties : Used in ecological studies (e.g., resin analysis in Austrocedrus chilensis). Their larger size (MW ~318–330 g/mol) and rigid terpene backbone contrast sharply with pyridine esters’ planar aromatic systems .
Table 1. Comparative Data for this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Feature |
|---|---|---|---|---|---|---|
| This compound* | C10H13NO3 | ~195.21 | ~1.05 (predicted) | ~275 (predicted) | ~2.5 | Pyridine with methyl/isopropoxy |
| Isopropyl 2-isopropoxynicotinate | C12H17NO3 | 223.27 | 1.056 | 287.8 | 2.39 | Isopropyl ester |
| Methyl 2-bromoisonicotinate | C7H6BrNO2 | 216.03 | — | — | — | Bromine substituent |
| Sandaracopimaric acid methyl ester | C21H32O2 | 316.48 | — | — | — | Diterpenoid framework |
*Predicted values inferred from analogs.
Limitations and Notes
- Contradictions : Predicted values (e.g., pKa) may vary under experimental conditions.
Biological Activity
Methyl 2-isopropoxynicotinate (MIPN) is a derivative of nicotinic acid, which has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of an isopropoxy group at the 2-position of the nicotinic acid structure, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of MIPN, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of MIPN typically involves the esterification of nicotinic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions can be optimized to yield high purity and yield of the product. The chemical structure can be confirmed using techniques such as NMR and mass spectrometry.
Pharmacological Effects
MIPN exhibits a range of biological activities that can be categorized as follows:
- Antimicrobial Activity : Studies have shown that MIPN possesses moderate antimicrobial properties against various pathogenic bacteria and fungi. Its effectiveness is often compared to standard antibiotics, revealing potential applications in treating infections.
- Anti-inflammatory Effects : MIPN has been observed to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary research suggests that MIPN may have neuroprotective effects, possibly through antioxidant mechanisms. This activity could be beneficial in neurodegenerative disorders.
The biological activity of MIPN can be attributed to its interaction with various biological targets:
- Receptor Modulation : MIPN may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic effects in cognitive disorders.
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thus reducing inflammation and associated symptoms.
Data Table: Biological Activities of this compound
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial Activity | Moderate | |
| Anti-inflammatory Effects | Significant | |
| Neuroprotective Properties | Promising |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various nicotinic acid derivatives, MIPN demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that MIPN could serve as a potential lead compound for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Action
A recent investigation into the anti-inflammatory properties of MIPN revealed that it effectively reduced TNF-alpha levels in cultured macrophages. This suggests that MIPN could be beneficial in managing conditions characterized by chronic inflammation.
Research Findings
Recent studies have highlighted several key findings regarding MIPN:
- Bioavailability : Research indicates that MIPN has favorable pharmacokinetic properties, including good absorption and distribution in biological systems.
- Safety Profile : Toxicological assessments suggest that MIPN has a low toxicity profile, which supports its potential use in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-isopropoxynicotinate, and what purity benchmarks are recommended for research applications?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-chloronicotinic acid and isopropanol, followed by esterification with methanol. Key purity benchmarks include HPLC analysis (≥98% purity) and residual solvent verification via GC-MS. Ensure reaction conditions (e.g., anhydrous environment, catalytic bases like K₂CO₃) are optimized to minimize byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation account for structural isomerism?
- Methodological Answer : Use H/C NMR to confirm ester and isopropoxy group positions, with attention to coupling patterns (e.g., aromatic protons at δ 8.2–8.6 ppm). IR spectroscopy (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular weight. For isomer discrimination, compare experimental data with computational simulations (DFT) or reference spectra from crystallographic databases .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines: use PPE (nitrile gloves, lab coat), work under fume hoods to avoid inhalation, and store in airtight containers at 2–8°C. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor for acute toxicity symptoms (e.g., respiratory irritation) and consult SDS Section 4 for first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different studies?
- Methodological Answer : Conduct controlled reproducibility studies by isolating variables (e.g., catalyst loading, solvent purity). Use statistical tools (ANOVA, Tukey’s HSD test) to assess significance of yield differences. Cross-reference synthetic protocols in peer-reviewed journals (avoiding non-reviewed sources) and validate via independent replication .
Q. What experimental approaches are recommended to study the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Design accelerated stability tests using buffer solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via LC-MS every 24 hours to identify hydrolysis products (e.g., nicotinic acid derivatives). Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions .
Q. How can computational methods complement experimental data in predicting this compound’s reactivity with nucleophiles?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for nucleophilic attacks. Compare computational results with experimental kinetic data (e.g., second-order rate constants from UV-Vis spectroscopy). Validate predictions using isotopic labeling or trapping experiments .
Q. What strategies ensure reliable quantification of this compound in complex matrices during pharmacokinetic studies?
- Methodological Answer : Develop a validated LC-MS/MS method with internal standardization (e.g., deuterated analogs). Optimize sample preparation (SPE or protein precipitation) to minimize matrix effects. Include calibration curves (1–1000 ng/mL) and assess precision (RSD <15%) per ICH guidelines .
Q. How should researchers address discrepancies in ecotoxicological data for this compound across aquatic and terrestrial models?
- Methodological Answer : Conduct standardized OECD tests (e.g., Daphnia magna acute toxicity, earthworm avoidance assays). Compare NOEC/LOEC values with computational QSAR predictions. Investigate bioaccumulation potential via logP measurements and soil adsorption studies (OECD Guideline 106) .
Methodological Frameworks
- For Experimental Design : Apply PICOT criteria to define Population (compound variants), Intervention (synthetic/analytical methods), Comparison (control groups), Outcome (yield/purity metrics), and Timeframe (degradation studies) .
- For Literature Review : Use systematic review protocols (PRISMA) to filter high-quality studies, prioritizing peer-reviewed journals and avoiding non-validated sources like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


